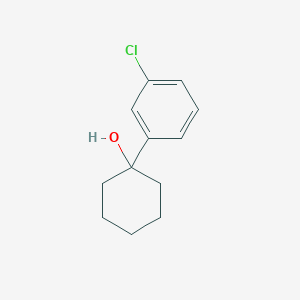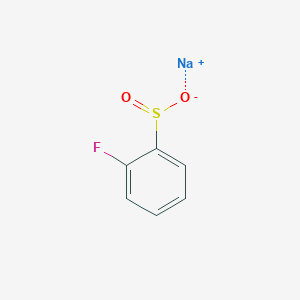
cytidine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cytidine-5'-triphosphate is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in phospholipid anabolism in vivo and can cross the blood-cerebrospinal fluid barrier . This compound is a high-energy molecule similar to adenosine triphosphate, but its role as an energy coupler is limited to a smaller subset of metabolic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
cytidine-5'-triphosphate can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, cytidine triphosphate disodium salt is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
cytidine-5'-triphosphate undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate in the synthesis of RNA by RNA polymerases.
Substitution: It reacts with phosphocholine to produce CDP-choline and diphosphate.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents and catalysts.
Substitution: Involves CTP:phosphocholine cytidylyltransferases.
Major Products
CDP-choline: Formed from the reaction with phosphocholine.
Aplicaciones Científicas De Investigación
cytidine-5'-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a high-energy molecule in various biochemical reactions.
Biology: Acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation.
Medicine: Involved in the treatment of neuropsychiatric deficits and cerebrovascular diseases.
Industry: Used in the large-scale synthesis of RNA for research and therapeutic purposes.
Mecanismo De Acción
cytidine-5'-triphosphate acts as a coenzyme in metabolic reactions, such as the synthesis of glycerophospholipids. It is involved in the activation and transfer of diacylglycerol and lipid head groups. Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . The compound also serves as a high-energy molecule, similar to adenosine triphosphate, and participates in protein glycosylation .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): Similar high-energy molecule but involved in a broader range of metabolic reactions.
Guanosine triphosphate (GTP): Another nucleoside triphosphate involved in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
cytidine-5'-triphosphate is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike adenosine triphosphate, its role as an energy coupler is limited to a smaller subset of metabolic reactions .
Propiedades
Fórmula molecular |
C9H16N3O14P3 |
|---|---|
Peso molecular |
483.16 g/mol |
Nombre IUPAC |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18) |
Clave InChI |
PCDQPRRSZKQHHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[trans-4-(Ethylcarbamoyl)cyclohexyl]acetate](/img/structure/B8802927.png)




![4-[(4-Chloroanilino)methyl]phenol](/img/structure/B8802959.png)







